

HZ-1157 (6:2 Fluorotelomer Sulfonamide Alkylbetaine): A Technical Guide

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Compound of Interest

Compound Name: HZ-1157

Cat. No.: B15563681

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An In-depth Examination of the Structure, Properties, and Biological Interactions of a Novel Per- and Polyfluoroalkyl Substance

Audience: Researchers, scientists, and drug development professionals.

Introduction

HZ-1157 is the internal designation for the compound 6:2 Fluorotelomer Sulfonamide Alkylbetaine (6:2 FTAB). It is a prominent per- and polyfluoroalkyl substance (PFAS) utilized as a key surfactant in aqueous film-forming foams (AFFFs) for firefighting, notably in the commercial product Forafac®1157.^{[1][2]} As a replacement for legacy PFAS compounds like perfluorooctane sulfonate (PFOS), understanding the chemical properties, environmental fate, and toxicological profile of 6:2 FTAB is of significant scientific interest. This document provides a comprehensive technical overview of **HZ-1157**, summarizing its chemical structure, physicochemical properties, and known biological interactions, supported by experimental methodologies and visual pathway diagrams.

Compound Structure and Identification

HZ-1157 (6:2 FTAB) is a zwitterionic fluorosurfactant.^[1] Its structure consists of a six-carbon perfluorinated chain attached to a sulfonamide group via an ethyl group, and a betaine functional group.

Chemical Structure:

Table 1: Compound Identification

Identifier	Value	Reference
Chemical Name	6:2 Fluorotelomer Sulfonamide Alkylbetaine	[2]
Common Name	6:2 FTAB	[2]
CAS Number	34455-29-3	
Molecular Formula	C15H19F13N2O4S	

Physicochemical Properties

The physicochemical properties of **HZ-1157** (6:2 FTAB) are crucial for understanding its environmental transport and fate.

Table 2: Physicochemical Properties of **HZ-1157** (6:2 FTAB)

Property	Value	Reference
Physical Form	Solid	
Melting Point	≥ 150°C	
Vapour Pressure	0.017 Pa at 25°C	
Water Solubility	High	

Biological and Environmental Fate

HZ-1157 (6:2 FTAB) is recognized for its environmental persistence, though it undergoes biotransformation and degradation under certain conditions.

Biodegradation and Metabolism

Microbial degradation and metabolism in organisms are key transformation pathways for 6:2 FTAB. In aerobic sludge and soil, it can be biodegraded into various metabolites.

Table 3: Biotransformation of **HZ-1157** (6:2 FTAB) in Soil

Parameter	Value	Reference
Degradation Half-life	22.0 days	
Biodegradation Rate Constant (ks)	0.0315 d ⁻¹	
Major Metabolites	Perfluorohexanoic acid (PFHxA), Perfluoropentanoic acid (PFPeA), Perfluorobutanoic acid (PFBA), Perfluoropropionic acid (PFPrA)	

In aquatic organisms such as the turbot (*Scophthalmus maximus*), 6:2 FTAB has been shown to be extensively metabolized. Similarly, in lettuce (*Lactuca sativa*), it is taken up and transformed, with 6:2 fluorotelomer sulfonic acid (6:2 FTSA) being a major metabolite.

Photodegradation

Aqueous photolysis is another significant degradation pathway for 6:2 FTAB. Under UV irradiation, it can decompose into several transformation products.

Table 4: Photodegradation of **HZ-1157** (6:2 FTAB)

Condition	Primary Transformation Product	Reference
UV Photolysis	6:2 Fluorotelomer Sulfonic Acid (6:2 FTSA)	

Toxicological Profile

The toxicological effects of **HZ-1157** (6:2 FTAB) have been investigated in various model organisms, revealing its potential to induce developmental toxicity, oxidative stress, and immunotoxicity.

Table 5: Toxicological Data for **HZ-1157** (6:2 FTAB) in Zebrafish Embryos (Danio rerio)

Endpoint	Value	Exposure Conditions	Reference
Median Lethal Concentration (LC50)	43.73 ± 3.24 mg/L	120 hours post-fertilization (hpf)	
Benchmark Dose Lower Limit (BMDL)	33.79 mg/L	120 hpf	
Observed Developmental Defects	Rough-edged skin/fins, cell apoptosis in the tail region	6 to 120 hpf	

Studies in zebrafish embryos have shown that exposure to 6:2 FTAB can lead to an accumulation of reactive oxygen species (ROS) and malondialdehyde, indicating oxidative stress. Furthermore, it can alter the transcriptional levels of genes involved in the innate immune system, such as *ccl1*, *il-1β*, *il-8*, *tnfα*, *ifn*, and *cxcl-c1c*.

Experimental Protocols

Zebrafish Developmental Toxicity Assay

- Organism: Zebrafish (Danio rerio) embryos.
- Exposure Period: From 6 hours post-fertilization (hpf) to 120 hpf.
- Test Concentrations: 0, 5, 10, 20, 40, 60, 80, and 100 mg/L of 6:2 FTAB.
- Methodology: Embryos are placed in multi-well plates containing the test solutions. Survival and malformation rates are recorded at regular intervals.
- Endpoint Analysis:
 - LC50 Determination: The concentration causing 50% mortality at 120 hpf is calculated.

- Apoptosis Detection: TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is performed on embryos to detect cell apoptosis, particularly in the tail region.
- Gene Expression Analysis: Quantitative real-time PCR (qPCR) is used to measure the transcriptional levels of genes related to apoptosis (e.g., p53, bax, apaf1) and immune response.
- Oxidative Stress Assessment: Measurement of reactive oxygen species (ROS) and malondialdehyde (MDA) levels, and antioxidant enzyme activities (e.g., catalase, glutathione peroxidase).

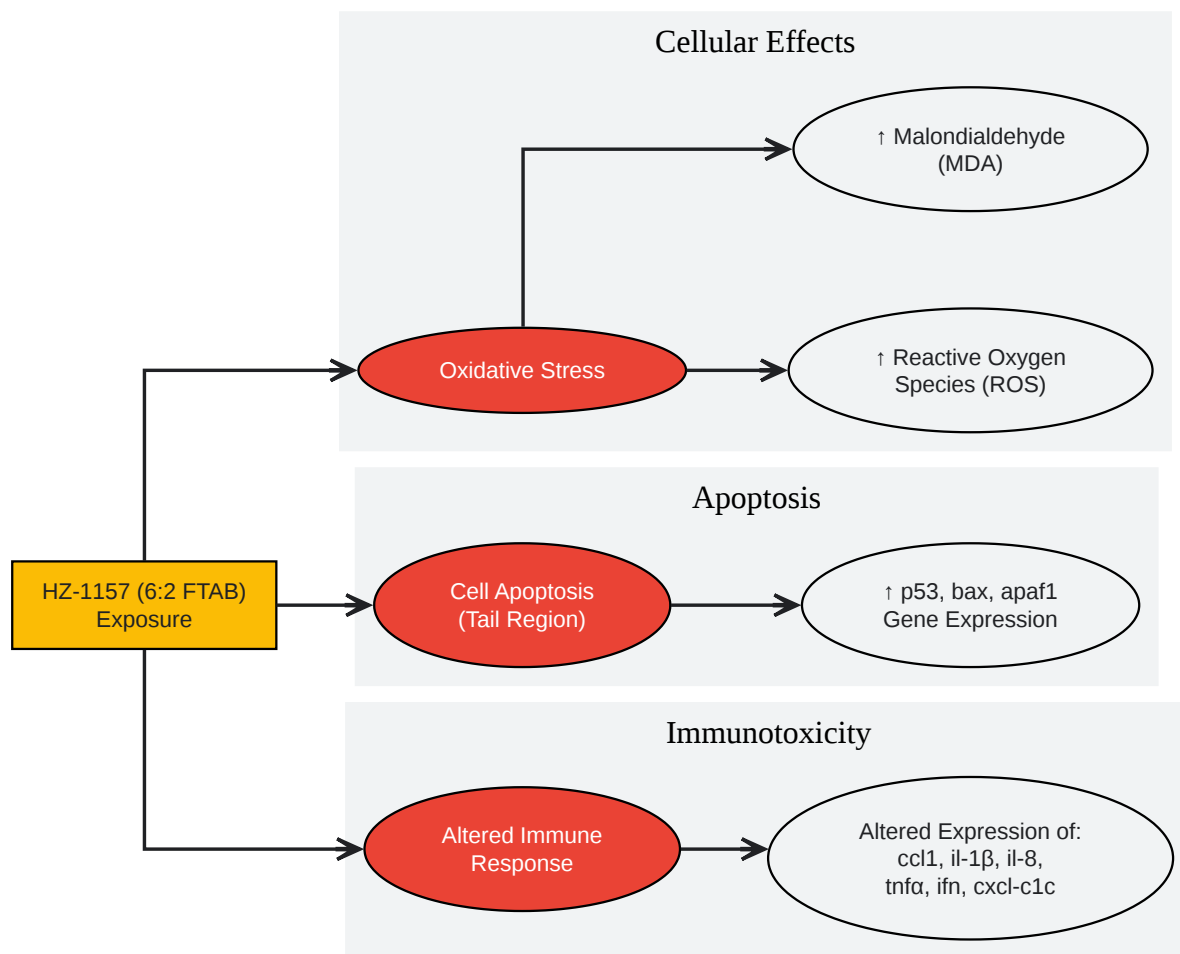
Analytical Method for Quantification in Environmental Samples

- Sample Types: Water, sediment, soil, and sludge.
- Instrumentation: Liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Sample Preparation:
 - Water: Solid-phase extraction (SPE) for extraction, purification, and pre-concentration.
 - Solid Samples (Soil, Sediment, Sludge): Solvent extraction under acidic conditions, followed by SPE for purification and pre-concentration.
- Quantification:
 - Analysis is performed using an LC-MS/MS system in negative electrospray ionization mode.
 - Labeled internal standards are used to correct for matrix effects.
 - The limit of quantification (LOQ) is typically in the range of ng/L for water and ng/g for solid samples.

Signaling Pathways and Workflows

Proposed Toxicological Pathway of HZ-1157 (6:2 FTAB)

The following diagram illustrates the proposed mechanism of toxicity for **HZ-1157 (6:2 FTAB)** based on findings from zebrafish embryo studies.

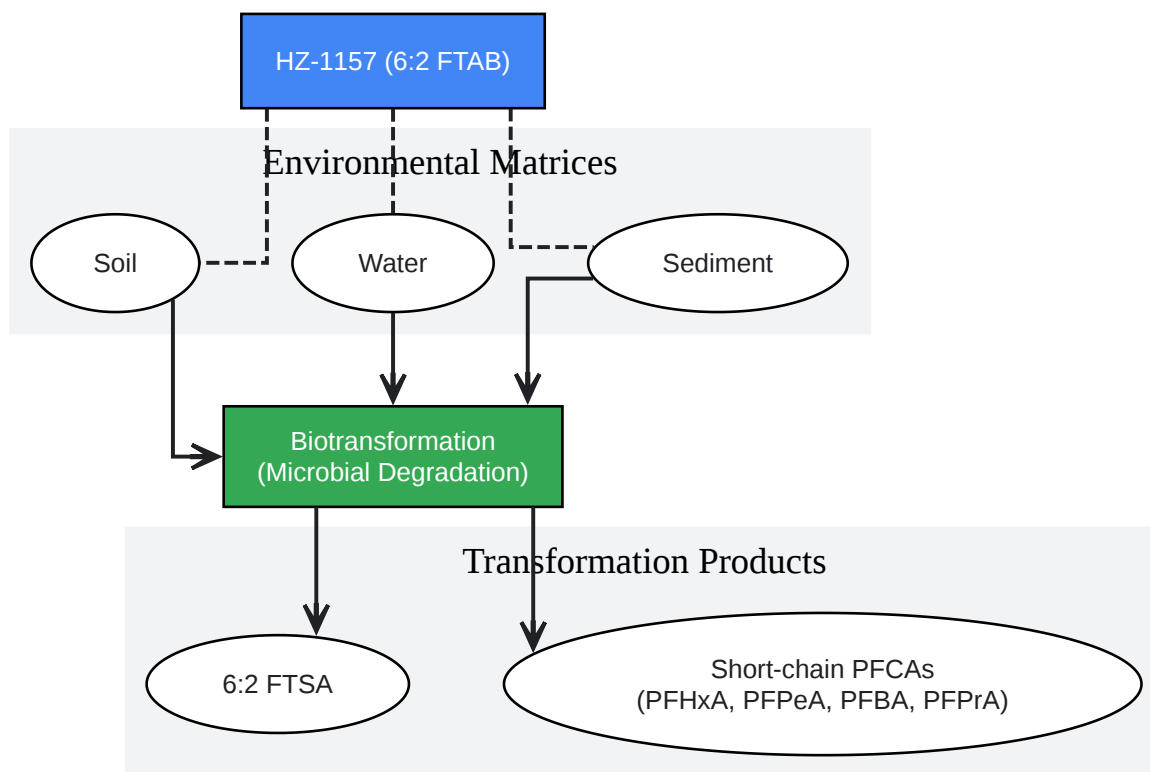


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Caption: Proposed toxicological pathways of **HZ-1157 (6:2 FTAB)** exposure.

Environmental Biotransformation Workflow of HZ-1157 (6:2 FTAB)

This diagram outlines the general biotransformation process of **HZ-1157** (6:2 FTAB) in the environment.



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Caption: Environmental biotransformation workflow of **HZ-1157** (6:2 FTAB).

Conclusion

HZ-1157 (6:2 FTAB) represents a significant advancement in the development of alternatives to legacy PFAS compounds. However, its environmental persistence and potential for biological toxicity necessitate a thorough understanding of its chemical behavior and interactions. This technical guide provides a consolidated overview of the current scientific knowledge on **HZ-1157**, highlighting its structure, properties, environmental fate, and toxicological profile. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers and professionals in the fields of environmental science, toxicology, and drug development, facilitating further investigation into this important compound.

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References

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